Buttpark 64\41-82
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Overview
Description
Buttpark 64\41-82: is a chemical compound with the molecular formula C16H16N4OS and a molecular weight of 312.39 g/mol It is known for its unique structure, which includes a triazole ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Buttpark 64\41-82 involves the reaction of 4-methoxyphenylmethylsulfanyl with 4-methyl-1,2,4-triazol-3-ylpyridine under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst like potassium carbonate . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Buttpark 64\41-82 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like .
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole-pyridine derivatives.
Scientific Research Applications
Buttpark 64\41-82 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Buttpark 64\41-82 involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The triazole ring and pyridine moiety play crucial roles in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
- 4-methyl-1,2,4-triazol-3-ylpyridine
- 4-methoxyphenylmethylsulfanyl
Comparison: Buttpark 64\41-82 is unique due to its combination of a triazole ring and a pyridine moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions, making it a valuable compound for various applications.
Properties
CAS No. |
676523-18-5 |
---|---|
Molecular Formula |
C16H16N4OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[5-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H16N4OS/c1-20-15(13-7-9-17-10-8-13)18-19-16(20)22-11-12-3-5-14(21-2)6-4-12/h3-10H,11H2,1-2H3 |
InChI Key |
YABPJSGCQGJCLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=CC=NC=C3 |
Origin of Product |
United States |
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